molecular formula C20H30BFN2O3 B1434227 N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide CAS No. 1704121-85-6

N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No. B1434227
M. Wt: 376.3 g/mol
InChI Key: TYRGZHCUZZIXNL-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H30BFN2O3 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

A significant application of compounds related to N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide involves their synthesis and structural elucidation. For instance, Huang et al. (2021) described the synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings, highlighting the methodological advancements in obtaining such compounds through a three-step substitution reaction. The study emphasizes the importance of FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction in confirming the structures of these intermediates. The molecular structures were further evaluated using density functional theory (DFT), demonstrating the consistency between the optimized molecular structures and the crystal structures determined by X-ray diffraction. This research underscores the potential of such compounds in the synthesis of more complex molecules for various applications, including medicinal chemistry and material science (Huang et al., 2021).

Chemical Properties and Applications

Further investigations into the physicochemical properties of these compounds reveal insights into their applications beyond drug discovery. For example, Morrison et al. (2010) explored boronated phosphonium salts containing arylboronic acid among other boron-containing compounds. This study provided valuable data on the synthesis, X-ray diffraction, in vitro cytotoxicity, and cellular uptake of these compounds. The research highlighted the potential use of boronated compounds in medicinal chemistry, particularly in boron neutron capture therapy (BNCT) and as probes in bioimaging due to their selective cellular uptake and cytotoxicity profiles (Morrison et al., 2010).

properties

IUPAC Name

N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BFN2O3/c1-14-8-10-24(11-9-14)13-18(25)23-17-12-15(6-7-16(17)22)21-26-19(2,3)20(4,5)27-21/h6-7,12,14H,8-11,13H2,1-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGZHCUZZIXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)CN3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide
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N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide
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N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide
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N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide
Reactant of Route 5
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N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide
Reactant of Route 6
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N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide

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